Cas no 874-23-7 (2-acetylcyclohexan-1-one)

2-acetylcyclohexan-1-one structure
2-acetylcyclohexan-1-one structure
상품 이름:2-acetylcyclohexan-1-one
CAS 번호:874-23-7
MF:C8H12O2
메가와트:140.179682731628
MDL:MFCD00001633
CID:83162
PubChem ID:13400

2-acetylcyclohexan-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 2-Acetylcyclohexanone
    • 2-ACETYLCYCLOHEXA
    • 2-ACETYLCYCLOHEXANON
    • 2-ACETYLCYCLOHEXANONE FOR SYNTHESIS
    • CYCLOHEXANONE,2-ACETYL-
    • 2-acetylcyclohexan-1-one
    • 2-Acetylcyclohexanone (ACI)
    • 2-Acetyl-1-cyclohexanone
    • NSC 7713
    • α-Acetylcyclohexanone
    • 2-Acetylcyclohexanone,97%
    • Cyclohexanone, 2-acetyl-
    • 2-ACETYL CYCLOHEXANONE
    • acetyl cyclohexanone
    • EINECS 212-858-5
    • CS-D1351
    • 125117-37-5
    • Acetylcyclohexanone
    • DTXCID7029324
    • AI3-19261
    • 2-acetyl-cyclohexanone
    • SY039226
    • AKOS005206863
    • MFCD00001633
    • AC-22529
    • STL264116
    • PB43660
    • 424823-02-9
    • DTXSID0049365
    • 2-Acetylcyclohexanone, 97%
    • J-507711
    • NCGC00260420-01
    • DB-364545
    • CAS-874-23-7
    • DB-076946
    • A0881
    • EN300-11786
    • 874-23-7
    • NSC7713
    • 2-Acetylcyclohexanone; 2-Acetyl-1-cyclohexanone; 2-Acetylcyclohexanone; NSC 7713; alpha-Acetylcyclohexanone
    • 2-acetyl-cyclohexan-1-one
    • alpha-Acetylcyclohexanone
    • Tox21_202874
    • CHEMBL3187909
    • NS00039192
    • SCHEMBL63339
    • NSC-7713
    • .alpha.-Acetylcyclohexanone
    • MDL: MFCD00001633
    • 인치: 1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
    • InChIKey: OEKATORRSPXJHE-UHFFFAOYSA-N
    • 미소: O=C(C1CCCCC1=O)C
    • BRN: 1858621

계산된 속성

  • 정밀분자량: 140.08400
  • 동위원소 질량: 140.083729621 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 161
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 8
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 분자량: 140.18
  • 토폴로지 분자 극성 표면적: 34.1Ų

실험적 성질

  • 색과 성상: 액체
  • 밀도: 1.078 g/mL at 25 °C(lit.)
  • 융해점: -11°C
  • 비등점: 111°C/18mmHg
  • 플래시 포인트: 화씨 온도: 174.2°f< br / >섭씨: 79°C< br / >
  • 굴절률: n20/D 1.509(lit.)
  • 수용성: Not miscible in water.
  • PSA: 34.14000
  • LogP: 1.33470
  • 용해성: 사염화탄소에 용해될 수 있다.

2-acetylcyclohexan-1-one 보안 정보

  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H227
  • 경고성 성명: P210-P280-P370+P378-P403+P235-P501
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: S23-S24/25
  • TSCA:Yes
  • 저장 조건:Sealed in dry,Room Temperature

2-acetylcyclohexan-1-one 세관 데이터

  • 세관 번호:2914299000
  • 세관 데이터:

    중국 세관 번호:

    2914299000

    개요:

    2914299000. 다른 산소기단을 함유한 기타 에폭시\에폭시나 테르펜은 없다.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    2914299000. 기타 산소기능이 없는 환탄기, 환생성 또는 환에테르생성케톤.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

2-acetylcyclohexan-1-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053390-5g
2-Acetyl-1-cyclohexanone
874-23-7 97%
5g
¥59.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053390-10g
2-Acetyl-1-cyclohexanone
874-23-7 97%
10g
¥91.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90271-100G
2-acetylcyclohexan-1-one
874-23-7 97%
100g
¥ 561.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90271-250G
2-acetylcyclohexan-1-one
874-23-7 97%
250g
¥ 1,346.00 2023-04-13
eNovation Chemicals LLC
D574279-100g
2-ACETYLCYCLOHEXANONE
874-23-7 97%
100g
$340 2024-06-05
Ambeed
A109905-1g
2-Acetyl-1-cyclohexanone
874-23-7 98%
1g
$9.0 2025-02-19
Ambeed
A109905-500g
2-Acetyl-1-cyclohexanone
874-23-7 98%
500g
$424.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A80610-1g
2-Acetyl-1-cyclohexanone
874-23-7 97%
1g
¥18.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A80610-25g
2-Acetyl-1-cyclohexanone
874-23-7 97%
25g
¥157.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A80610-100g
2-Acetyl-1-cyclohexanone
874-23-7 97%
100g
¥592.0 2023-09-08

2-acetylcyclohexan-1-one 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Morpholine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt → reflux; 3.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine Solvents: Chloroform ;  45 min, cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt → reflux; reflux → rt
참조
Synthesis and characterization of 2-acetylcyclohexanone
Han, Feng; et al, Anhui Nongye Kexue, 2009, 37(17), 7816-7817

합성회로 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
C-Acetylation of ketones
Huckin, Stuart N.; et al, Canadian Journal of Chemistry, 1974, 52(8), 1379-80

합성회로 3

반응 조건
1.1 Reagents: Boron trifluoride
참조
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

합성회로 4

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  overnight, 120 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 10 h, rt
참조
Discovery of quinolone derivatives as antimycobacterial agents
Liu, Kun-Lin; et al, RSC Advances, 2021, 11(39), 24095-24115

합성회로 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  3 h, 40 °C
1.2 Solvents: Methanol ;  rt
참조
Rh2(II)-Catalyzed Selective C(sp3)-H Bond Electrophilic Amination of Aryl Azide-Tethered 1,3-Dicarbonyl Compounds
Donthoju, Ashok; et al, Organic Letters, 2023, 25(41), 7589-7594

합성회로 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, 0 °C; 2 h, 0 °C; 3 h, 0 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 3 h, reflux
참조
A Facile Total Synthesis of Kilogram-Scale Production of SKLB1039: A Novel and Selective Hexahydroisoquinolin-Containing EZH2 Inhibitor
Feng, Qiang; et al, Current Organic Synthesis, 2022, 19(5), 583-590

합성회로 7

반응 조건
1.1 Reagents: Potassium fluoride Catalysts: 1-(Trimethylsiloxy)cyclohexene
참조
Novel synthetic reactions using bis(2,2,2-trifluoroethoxy)diorganosulfuranes
Kitazume, Tomoya; et al, Bulletin of the Chemical Society of Japan, 1980, 53(7), 2064-6

합성회로 8

반응 조건
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ;  12 h, rt
참조
Development, Scope, and Mechanism of the Palladium-Catalyzed Intramolecular Hydroalkylation of 3-Butenyl β-Diketones
Qian, Hua; et al, Organometallics, 2005, 24(2), 287-301

합성회로 9

반응 조건
1.1 Reagents: Sodium hydride
참조
Boron-catalyzed dehydrative allylation of 1,3-diketones and β-ketone esters with 1,3-diarylallyl alcohols in water
Zhang, Guo-Min; et al, RSC Advances, 2021, 11(28), 17025-17031

합성회로 10

반응 조건
1.1 Catalysts: Zinc chloride ,  Silicon tetrachloride Solvents: Dichloromethane ;  5 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  0 °C
참조
Evaluation of TCS/ZnCl2 with acetic anhydride as an acetylating reagent for methylene ketones
Elmorsy, Saad S.; et al, Phosphorus, 2005, 180(1), 109-116

합성회로 11

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  0 °C → 40 °C
참조
Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A
Wang, Fang-Xin; et al, Chemical Science, 2021, 12(30), 10259-10265

합성회로 12

반응 조건
1.1 Catalysts: 1-(Trimethylsiloxy)cyclohexene
참조
Novel synthetic reactions using bis(2,2,2-trifluoroethoxy)triphenylphosphorane
Kubota, Toshio; et al, Journal of Organic Chemistry, 1980, 45(25), 5052-7

합성회로 13

반응 조건
참조
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

합성회로 14

반응 조건
1.1 Reagents: Zinc chloride ,  Water Solvents: Water
참조
Acylation of ketone silyl enol ethers with acid chlorides. Synthesis of 1,3-diketones
Tirpak, Robin E.; et al, Journal of Organic Chemistry, 1982, 47(26), 5099-102

합성회로 15

반응 조건
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ;  rt
참조
Dichloro bis(acetonitrile) palladium
Carretero, Juan Carlos; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-16

합성회로 16

반응 조건
1.1 Catalysts: Lithium diisopropylamide
2.1 -
참조
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

합성회로 17

반응 조건
1.1 Reagents: Sodium carbonate ,  Palladate(2-), di-μ-chlorotetrachlorodi-, sodium (1:2) Solvents: Water ;  overnight, rt
참조
Bis(β-diketonato)- and allyl-(β-diketonato)-palladium(II) complexes: synthesis, characterization and MOCVD application
Assim, K.; et al, RSC Advances, 2016, 6(104), 102557-102569

합성회로 18

반응 조건
1.1 Reagents: Morpholine Solvents: Toluene
1.2 -
참조
Clay catalysis: Stork's alkylation and acylation of cyclohexanone without isolation of enamine
Hammadi, Mohamed; et al, Synthetic Communications, 1996, 26(15), 2901-2904

합성회로 19

반응 조건
1.1 Reagents: Boron trifluoride
참조
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

합성회로 20

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt; 3 h, 40 °C; rt
1.2 Reagents: Methanol
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
Design, synthesis and biological evaluation of novel 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins as potential EZH2 inhibitors
Zhang, Lidan; et al, RSC Advances, 2015, 5(33), 25967-25978

2-acetylcyclohexan-1-one Raw materials

2-acetylcyclohexan-1-one Preparation Products

2-acetylcyclohexan-1-one 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:874-23-7)2-acetylcyclohexan-1-one
A942112
순결:99%
재다:500g
가격 ($):382.0